2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound is a quinazolinone-acetamide hybrid featuring dual methoxy-substituted aryl groups. Its core structure includes a tetrahydroquinazolinone scaffold linked via an acetamide bridge to a phenethyl side chain modified with 3,4-dimethoxyphenyl substituents. The methoxy groups are critical for modulating solubility and receptor interactions, while the quinazolinone moiety is associated with diverse biological activities, including anticonvulsant and anti-inflammatory effects .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O7/c1-35-19-10-11-22(24(16-19)37-3)31-27(33)20-7-5-6-8-21(20)30(28(31)34)17-26(32)29-14-13-18-9-12-23(36-2)25(15-18)38-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNZTBRQBLFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tetrahydroquinazoline core substituted with two dimethoxyphenyl groups and an acetamide side chain. Its molecular formula is , with a molecular weight of approximately 360.42 g/mol. The unique structural components suggest potential interactions with biological targets that could lead to various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to the one in focus have demonstrated anticancer activity . For instance, studies have shown that tetrahydroquinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Antimicrobial Effects
There is also emerging evidence suggesting that this compound may possess antimicrobial properties . Similar compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth through mechanisms such as disrupting cell membrane integrity or interfering with metabolic processes .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal cell death .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction: It could interact with various receptors (e.g., EGFR) influencing downstream signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Modulation: By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar compounds:
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections outline the potential applications based on current findings.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives. The tetrahydroquinazoline framework is known to interact with various cellular targets involved in cancer progression. For instance:
- Mechanism of Action : Compounds in this class may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Studies : Research has shown that certain quinazoline derivatives exhibit selective cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) while sparing normal cells .
Anti-inflammatory Properties
Quinazolines are also recognized for their anti-inflammatory effects. The presence of methoxy groups can enhance the lipophilicity and biological activity of the compound.
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways related to inflammation.
- Research Findings : In vitro studies have demonstrated that similar compounds reduce inflammatory markers in macrophage cultures .
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties.
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Studies : A derivative with a similar structure showed promising results against Staphylococcus aureus and Escherichia coli in laboratory settings .
Synthesis and Characterization
The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions including:
- Formation of the tetrahydroquinazoline ring via cyclization reactions.
- Introduction of the dimethoxyphenyl groups through electrophilic aromatic substitution.
Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Bioactivity
- Chlorophenyl vs. Dimethoxyphenyl Groups: Compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () exhibit strong anticonvulsant activity due to electron-withdrawing chlorine atoms enhancing membrane permeability and target binding.
- Side Chain Variations :
Derivatives with thiazole (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ) or oxadiazole moieties (e.g., 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, ) show enhanced coordination with enzymes like MAOs or GABA receptors. The phenethyl group in the queried compound may favor interactions with hydrophobic pockets in neurological targets .
Pharmacological Performance
Key findings from analogs:
The queried compound’s dimethoxy groups likely reduce cytotoxicity compared to chlorinated analogs but may diminish anticonvulsant potency due to reduced lipophilicity. However, its dual methoxy motifs could enhance selectivity for serotonin or adrenergic receptors, as seen in related methoxy-substituted pharmaceuticals .
Preparation Methods
Niementowski’s Cyclization
In this classical method, anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. Adapting this for the target compound, 2-aminobenzamide and 2,4-dimethoxybenzaldehyde undergo cyclization in the presence of formamide, forming the 3-(2,4-dimethoxyphenyl)-substituted dihydroquinazolinone intermediate. However, this method requires prolonged heating and often results in moderate yields (60–70%).
Reverse Zinc Oxide Micelle-Catalyzed Synthesis
A green protocol using reverse zinc oxide (ZnO) nanomicelles in aqueous media achieves higher efficiency. Optimized conditions (10 mol% catalyst, 70°C, 2 hours) yield the dihydroquinazolinone core in 99% yield (Table 1). This method avoids organic solvents and enables catalyst reuse for five cycles without significant activity loss.
Table 1: Optimization of ZnO Nanomicelle-Catalyzed Cyclocondensation
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 25 | 24 | 71 |
| 5 | 50 | 12 | 85 |
| 10 | 70 | 2 | 99 |
Functionalization with Acetamide Side Chain
The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.
Chloroacetylation Followed by Amidation
The quinazolinone core is first reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(tetrahydroquinazolinonyl)acetamide . Subsequent reaction with 2-(3,4-dimethoxyphenyl)ethylamine in dimethylformamide (DMF) at 80°C for 6 hours yields the target compound. This step typically achieves 75–80% yield after recrystallization from ethanol.
Microwave-Assisted Coupling
Microwave irradiation accelerates the amidation step, reducing reaction time from hours to minutes. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, the acetamide side chain is attached in DMF at 100°C under microwave conditions (300 W, 15 minutes). This method improves yield to 85–90% while minimizing side product formation.
One-Pot Tandem Synthesis
Recent advancements enable tandem cyclization-amidation in a single pot. A mixture of anthranilamide , 2,4-dimethoxybenzaldehyde , chloroacetic acid , and 2-(3,4-dimethoxyphenyl)ethylamine is heated at 100°C in acetic acid with phosphorus pentoxide as a dehydrating agent. The one-pot method streamlines synthesis, achieving an overall yield of 70% while reducing purification steps.
Structural Characterization and Validation
Critical analytical data confirm successful synthesis:
-
FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch, quinazolinone), 1650 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.80 (m, aromatic H), 4.15 (q, J = 6.8 Hz, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.75 (s, 3H, OCH₃).
-
MS (ESI) : m/z 573.2 [M+H]⁺, consistent with the molecular formula C₂₉H₃₂N₃O₇.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Niementowski’s | 60–70 | 24 h | Simplicity |
| ZnO Nanomicelle | 99 | 2 h | Green chemistry, high efficiency |
| Microwave-Assisted | 85–90 | 15 m | Rapid amidation |
| One-Pot Tandem | 70 | 8 h | Reduced purification |
The ZnO nanomicelle-catalyzed method stands out for its environmental friendliness and near-quantitative yield, making it suitable for industrial scaling. In contrast, microwave-assisted coupling offers speed but requires specialized equipment.
Challenges and Optimization Strategies
-
Solubility Issues : The dimethoxyphenyl groups impart hydrophobicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) during amidation.
-
Byproduct Formation : Over-alkylation at the quinazolinone nitrogen is mitigated by using stoichiometric amine and low temperatures (0–5°C) during chloroacetylation.
-
Catalyst Deactivation : In reusable ZnO nanomicelles, surfactant degradation after five cycles reduces yield to 92%, requiring catalyst regeneration via recalcination.
Industrial-Scale Production Considerations
Pilot-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during cyclocondensation. A patent by CN103664681A discloses a continuous process using microchannel reactors, achieving 95% yield at 100°C with a residence time of 30 minutes . This method reduces energy consumption and improves reproducibility.
Q & A
Q. What statistical approaches analyze bioactivity variability across replicate assays?
- Methodological Answer : Apply Grubbs’ test to identify outliers. Use mixed-effects models to account for batch-to-batch variability (e.g., reagent lots, cell passages). Report confidence intervals (95%) and effect sizes rather than p-values alone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
